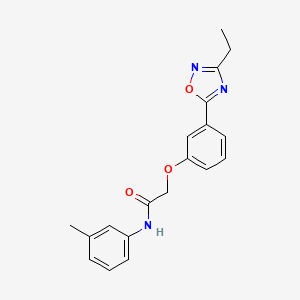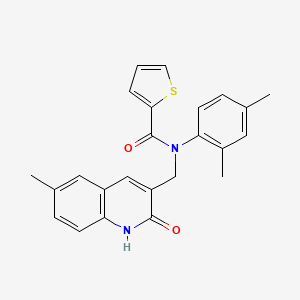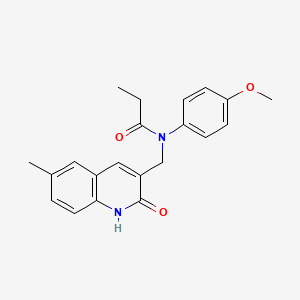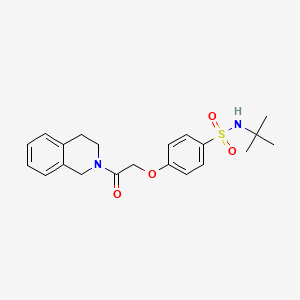
2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, also known as ETOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETOA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 345.43 g/mol.
作用機序
The mechanism of action of 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in cancer cells involves the inhibition of the PI3K/Akt/mTOR pathway, which is a crucial signaling pathway that regulates cell proliferation, apoptosis, and angiogenesis. 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide inhibits the activation of Akt and mTOR, which leads to the inhibition of cell proliferation and induction of apoptosis. In weeds, 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide inhibits the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the weed.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has low toxicity and does not cause any significant adverse effects on human health. In cancer cells, 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide induces apoptosis and inhibits angiogenesis, which leads to the inhibition of tumor growth. In weeds, 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide inhibits the biosynthesis of branched-chain amino acids, which ultimately results in the death of the weed.
実験室実験の利点と制限
The advantages of using 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in lab experiments include its low toxicity, high solubility in organic solvents, and potential applications in various fields. However, the limitations of using 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the study of 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. In medicinal chemistry, further studies are needed to investigate the efficacy and safety of 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide as a potential anticancer agent. In agrochemicals, further studies are needed to optimize the herbicidal activity of 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide and to investigate its potential as a selective herbicide. In material science, further studies are needed to investigate the potential applications of 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in the synthesis of polymers and as a surfactant.
合成法
The synthesis of 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol with m-toluidine in the presence of acetic anhydride and pyridine. The reaction yields 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide as the final product, which can be purified using recrystallization techniques.
科学的研究の応用
2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has shown promising results as a potential anticancer agent. Studies have shown that 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agrochemicals, 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been studied for its potential applications in the synthesis of polymers and as a surfactant.
特性
IUPAC Name |
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)14-7-5-9-16(11-14)24-12-18(23)20-15-8-4-6-13(2)10-15/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEMZAIBNIVILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7693950.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7693963.png)







![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)


![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)